molecular formula C11H22N2O2 B588435 (S)-tert-Butyl 3-aminoazepane-1-carboxylate CAS No. 625471-04-7

(S)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No. B588435
CAS RN: 625471-04-7
M. Wt: 214.309
InChI Key: WXWILWLHHQGUCX-VIFPVBQESA-N
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Description

“(S)-tert-Butyl 3-aminoazepane-1-carboxylate” is a chemical compound with the CAS Number: 625471-04-7 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3S)-3-amino-1-azepanecarboxylate . The compound is typically stored in a refrigerator and it appears as a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of (S)-Azepan-3-ylamine with N-(TERT-BUTOXYCARBONYLOXY) SUCCINIMIDE [BOC-OSU] in anhydrous CH2C12 . The reaction mixture is cooled to -78 °C and stirred for about 4 hours . The reaction yields the product with a yield of 54% .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 . The InChI key is WXWILWLHHQGUCX-VIFPVBQESA-N .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 2.58 and a consensus Log Po/w of 1.35 . It is very soluble with a solubility of 4.79 mg/ml .

Scientific Research Applications

Synthesis Intermediates

(S)-tert-Butyl 3-aminoazepane-1-carboxylate serves as a key intermediate in various chemical syntheses. For instance, it has been utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate for Rho–kinase inhibitor K-115, useful in multikilogram production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, it has been used in the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a compound closely related to besifloxacin (Xia, Chen, & Yu, 2013).

Chiral Separation Techniques

In scientific research, chiral separation techniques are significant, and this compound has been isolated using chiral supercritical fluid chromatography (Carry, Brohan, Perron, & Bardouillet, 2013). This method optimizes the experimental chromatographic conditions for the isolation of enantiomerically pure compounds.

Molecular Structure and Synthesis

The compound has also been a focus in studies related to molecular structure and synthesis. For example, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized, providing insights into its crystal structure and diastereomers (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Novel Applications in Chemistry

Furthermore, this compound has been employed in innovative chemical reactions. For instance, it has been used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its utility in eco-friendly ester sources (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with the compound are P264, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362, P364 .

properties

IUPAC Name

tert-butyl (3S)-3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWILWLHHQGUCX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653023
Record name tert-Butyl (3S)-3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625471-04-7
Record name tert-Butyl (3S)-3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-aminoazepane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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